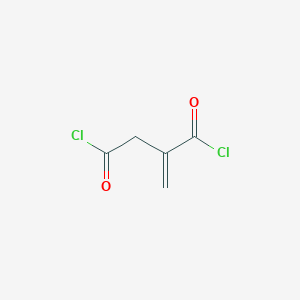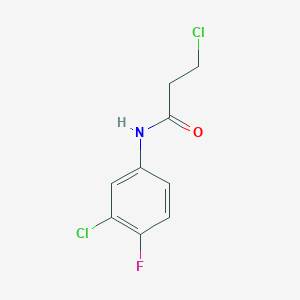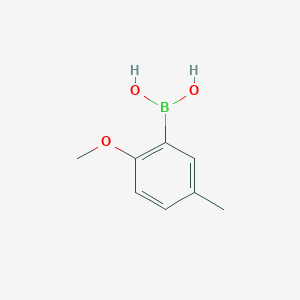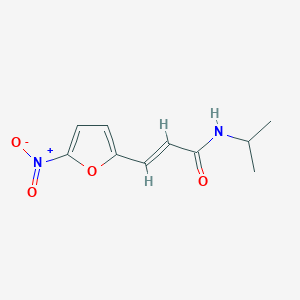
N-Isopropyl-5-nitro-2-furanacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-5-nitro-2-furanacrylamide, commonly known as INFA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of furanacrylamides and is known for its ability to inhibit certain enzymes and modulate biological processes.
Mecanismo De Acción
The mechanism of action of INFA is based on its ability to bind to the active site of target enzymes and disrupt their normal function. This leads to the inhibition of downstream signaling pathways, resulting in altered cellular responses and ultimately, cell death.
Efectos Bioquímicos Y Fisiológicos
INFA has been shown to have a range of biochemical and physiological effects, depending on the target enzyme and cell type. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. In addition, INFA has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
INFA has several advantages for laboratory experiments, including its high potency, specificity, and selectivity towards target enzymes. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on INFA. One area of interest is the development of more potent and selective analogs of INFA that can target specific enzymes or pathways. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of INFA, which could lead to the development of novel therapeutics for inflammatory diseases. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of INFA, to optimize its use in clinical settings.
Métodos De Síntesis
INFA can be synthesized through a multistep process involving the reaction of 2-furoic acid with isopropylamine, followed by nitration and acylation. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
INFA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have inhibitory effects on certain enzymes such as tyrosine kinases and serine/threonine kinases, which play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Propiedades
Número CAS |
1951-56-0 |
|---|---|
Nombre del producto |
N-Isopropyl-5-nitro-2-furanacrylamide |
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
(E)-3-(5-nitrofuran-2-yl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C10H12N2O4/c1-7(2)11-9(13)5-3-8-4-6-10(16-8)12(14)15/h3-7H,1-2H3,(H,11,13)/b5-3+ |
Clave InChI |
APOAEUBPCAZTDV-HWKANZROSA-N |
SMILES isomérico |
CC(C)NC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
CC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
SMILES canónico |
CC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Sinónimos |
cis-beta-(5-nitro-2-furyl)-N-isopropylacrylamide F-30066 furapromide furapromide, (E)-isomer furapromidum |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



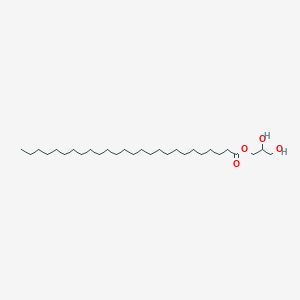
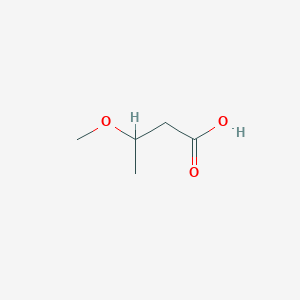
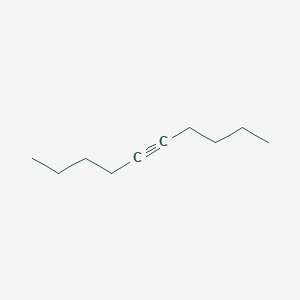
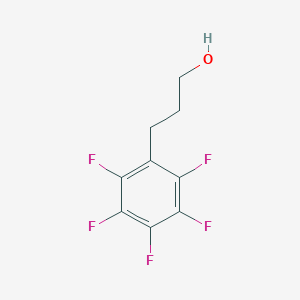
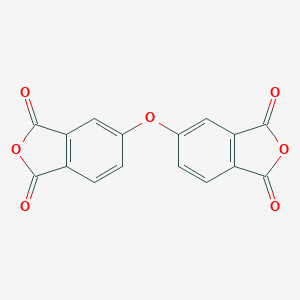
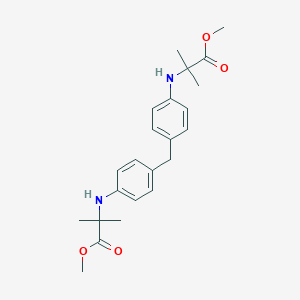
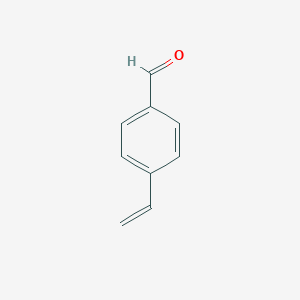
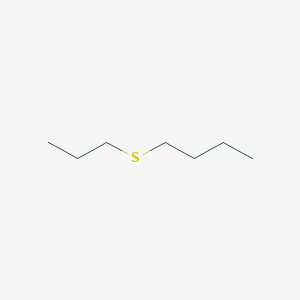
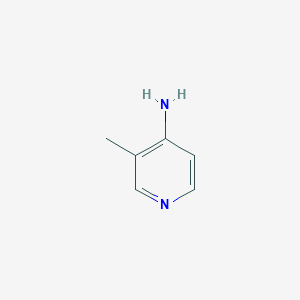
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
